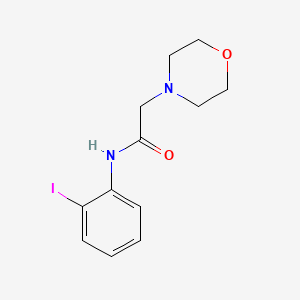

4-Morpholineacetamide, N-(2-iodophenyl)-

Description

Overview of Morpholine-Containing Organic Compounds in Chemical Research

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is a highly valued building block in medicinal chemistry and materials science. ontosight.aisigmaaldrich.com Its presence in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. The morpholine moiety is found in a number of approved drugs, highlighting its importance in the development of bioactive compounds. bldpharm.com The ability of the morpholine ring to participate in various chemical reactions makes it a versatile component for creating diverse molecular architectures with a wide range of biological activities. sigmaaldrich.comresearchgate.net

Significance of N-Substituted Acetamide (B32628) Scaffolds in Molecular Design

The N-substituted acetamide group is another crucial scaffold in the design of new chemical entities. This functional group provides a planar and rigid linkage that can correctly orient other substituents for optimal interaction with biological targets. The amide bond is a key feature in peptides and proteins, and its incorporation into small molecules can mimic these natural interactions. Research has shown that modifying the substituents on the nitrogen atom and the acetyl group of the acetamide scaffold can significantly influence a compound's binding affinity and pharmacokinetic properties. nih.govresearchgate.net This makes the N-substituted acetamide a versatile platform for developing ligands for a variety of biological targets, including enzymes and receptors. chemsynthesis.com

Rationale and Scope of Academic Research on N-(2-iodophenyl)-4-Morpholineacetamide

The specific compound, 4-Morpholineacetamide, N-(2-iodophenyl)-, combines the beneficial attributes of the three previously discussed structural motifs. The rationale for its synthesis and study would be to explore how the interplay of the morpholine ring, the N-substituted acetamide linker, and the ortho-iodophenyl group influences its properties and potential applications. Academic research on this specific isomer is limited, with more focus being placed on the 4-iodo isomer. However, by examining related structures, a potential research trajectory for N-(2-iodophenyl)-4-morpholineacetamide can be inferred. The primary focus of such research would likely be in the realm of medicinal chemistry, investigating its potential as a ligand for various biological targets.

Detailed Research Findings

Due to the limited volume of published research specifically on 4-Morpholineacetamide, N-(2-iodophenyl)-, this section will focus on its synthesis and physicochemical properties, drawing from established chemical principles and data from chemical suppliers.

Synthesis and Characterization

A plausible synthetic route for 4-Morpholineacetamide, N-(2-iodophenyl)- involves a two-step process. The first step is the synthesis of the intermediate, N-(2-iodophenyl)acetamide. This can be achieved by the acylation of 2-iodoaniline (B362364).

The second step would be the reaction of N-(2-iodophenyl)acetamide with a suitable morpholine-containing reagent. A common method for the synthesis of N-aryl-2-morpholinoacetamides is the reaction of an N-aryl-2-chloroacetamide with morpholine. researchgate.net Therefore, the synthesis could proceed by first preparing 2-chloro-N-(2-iodophenyl)acetamide from 2-iodoaniline and chloroacetyl chloride. This intermediate can then be reacted with morpholine to yield the final product, 4-Morpholineacetamide, N-(2-iodophenyl)-.

The characterization of the final compound would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, mass spectrometry to determine the molecular weight, and melting point analysis to assess purity.

Physicochemical Properties

The physicochemical properties of 4-Morpholineacetamide, N-(2-iodophenyl)- are crucial for its handling and potential applications. The table below summarizes some of its key properties, compiled from available data.

| Property | Value |

| Molecular Formula | C₁₂H₁₅IN₂O₂ |

| Molecular Weight | 346.17 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to have some solubility in organic solvents |

Note: Some physical properties are not yet experimentally determined and are therefore not included.

Structure

3D Structure

Properties

CAS No. |

143423-97-6 |

|---|---|

Molecular Formula |

C12H15IN2O2 |

Molecular Weight |

346.16 g/mol |

IUPAC Name |

N-(2-iodophenyl)-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C12H15IN2O2/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |

InChI Key |

CNSKXKDFFIYDSV-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC=C2I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Dissection of N-(2-iodophenyl)-4-Morpholineacetamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(2-iodophenyl)-4-morpholineacetamide, two primary disconnections can be considered. The most apparent disconnection is at the amide bond (C-N bond of the acetamide), which suggests two precursor fragments: 2-iodoaniline (B362364) and 4-morpholineacetic acid.

A more practical and commonly employed retrosynthetic approach, however, involves a disconnection at the bond between the nitrogen of the 2-iodophenylamino group and the carbonyl carbon of the acetamide (B32628) moiety. This leads to 2-iodoaniline and a reactive derivative of morpholine (B109124) acetamide, such as 2-chloro-1-(morpholin-4-yl)ethanone. This latter strategy is often preferred as it involves a straightforward nucleophilic substitution reaction.

Established Synthetic Pathways to N-(2-iodophenyl)-4-Morpholineacetamide

The synthesis of N-(2-iodophenyl)-4-morpholineacetamide is typically achieved through the formation of an amide bond between a pre-functionalized aniline (B41778) derivative and a morpholine-containing acylating agent.

The crucial step in the synthesis of the target molecule is the creation of the amide linkage. This can be accomplished through various methods, with the choice of method often depending on the specific reactivity of the starting materials and desired reaction conditions.

A direct and efficient method involves the reaction of 2-iodoaniline with 2-chloro-1-(morpholin-4-yl)ethanone. In this reaction, the amino group of 2-iodoaniline acts as a nucleophile, displacing the chlorine atom of 2-chloro-1-(morpholin-4-yl)ethanone to form the desired N-(2-iodophenyl)-4-morpholineacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

While the reaction between 2-iodoaniline and 2-chloro-1-(morpholin-4-yl)ethanone does not require a traditional coupling reagent, the use of a base is essential. Common bases for this type of reaction include triethylamine (B128534) or potassium carbonate. nih.gov The reaction is typically stirred for several hours at room temperature to ensure completion. nih.gov

For the more general approach of coupling 2-iodoaniline with 4-morpholineacetic acid, a variety of coupling reagents can be employed to activate the carboxylic acid. These reagents facilitate the formation of a reactive intermediate that is readily attacked by the amine.

Interactive Table of Common Amide Coupling Reagents

| Coupling Reagent | Full Name | Byproducts | Advantages | Disadvantages |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU is often insoluble and difficult to remove |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproducts are easily removed by aqueous workup | More expensive than DCC |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea | High coupling efficiency, low racemization | Expensive, potential for side reactions |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphoramide derivatives | Effective for hindered couplings | Can be sensitive to moisture |

The choice of solvent is critical for the successful synthesis of N-(2-iodophenyl)-4-morpholineacetamide. For the reaction of 2-iodoaniline with 2-chloro-1-(morpholin-4-yl)ethanone, polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) are suitable. nih.gov The reaction is typically conducted at room temperature, although gentle heating may be applied to increase the reaction rate if necessary. nih.gov Temperature control is important to prevent potential side reactions.

The 2-iodophenyl group is introduced into the target molecule through the use of a pre-functionalized starting material, 2-iodoaniline. This commercially available compound serves as a key building block in the synthesis.

The synthesis of the target molecule relies on the availability of 2-iodoaniline. This precursor is an aniline derivative that has been functionalized with an iodine atom at the ortho position. The preparation of 2-iodoaniline itself can be achieved through several established methods. One common route involves the diazotization of 2-aminobenzoic acid (anthranilic acid) followed by a Sandmeyer-type reaction with potassium iodide. Another approach is the direct iodination of aniline, although this can sometimes lead to a mixture of ortho, meta, and para isomers, requiring careful purification.

Introduction of the 2-Iodophenyl Moiety

Direct Halogenation Approaches

A common and effective method for such transformations involves the use of N-iodosuccinimide (NIS) as an iodinating agent. Acetic acid can be employed to activate NIS, facilitating an efficient and highly chemoselective direct iodination of aromatic rings under metal-free conditions. organic-chemistry.org The reaction typically proceeds by activating NIS with a carboxylic acid to form a more reactive iodinating species, which then undergoes electrophilic aromatic substitution with the electron-rich acetanilide (B955) ring. The ortho-directing nature of the acetamido group favors the formation of the 2-iodo isomer.

Table 1: Representative Conditions for Direct Iodination of Acetanilides

| Reagent | Catalyst/Promoter | Solvent | Temperature | Yield | Reference |

|---|

It is important to note that the starting material for this direct halogenation could be N-phenyl-4-morpholineacetamide. Alternatively, a more common synthetic route involves the iodination of acetanilide to form 2'-iodoacetanilide, which is commercially available, followed by subsequent elaboration of the morpholineacetamide side chain.

Construction and Integration of the Morpholine Ring System

The morpholine moiety is a prevalent feature in many biologically active molecules due to its favorable physicochemical and metabolic properties. nih.govnih.gov Its integration into the target compound can be achieved through various synthetic methodologies. A key strategy involves the reaction of a suitable amine with a bifunctional reagent that enables the formation of the heterocyclic ring.

One common approach is the N-alkylation of a primary or secondary amine with a dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane, followed by intramolecular cyclization. In the context of 4-Morpholineacetamide, N-(2-iodophenyl)-, this would typically involve the reaction of 2-iodoaniline with a haloacetyl halide to form an N-(2-iodophenyl)-2-haloacetamide intermediate. This intermediate can then be reacted with morpholine to directly install the morpholine ring.

Alternatively, the morpholine ring can be constructed step-wise. For instance, reacting N-(2-iodophenyl)-2-chloroacetamide with diethanolamine (B148213) would lead to the formation of the desired product. The morpholine ring itself is a versatile and readily accessible synthetic building block and is often introduced as a complete unit via nucleophilic substitution. nih.gov

Advanced and Catalytic Synthetic Approaches

Modern organic synthesis increasingly relies on advanced and catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)- can benefit significantly from such approaches.

Palladium-Catalyzed Cross-Coupling Reactions for C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. mit.edu The Buchwald-Hartwig amination is a prominent example of a Pd-catalyzed C-N bond-forming reaction and could be employed to construct the N-aryl bond in the target molecule. For example, the coupling of 2-iodoaniline with 4-morpholineacetamide could be envisioned, although the direct acylation of 2-iodoaniline followed by substitution with morpholine is often more straightforward.

More relevant to the synthesis of the target compound is the N-arylation of morpholine. Palladium acetate (B1210297) in the presence of phosphine (B1218219) ligands has been shown to effectively catalyze the N-arylation of morpholine with aryl halides. researchgate.net This methodology could be applied to couple morpholine with a suitable N-(2-iodophenyl)acetamide precursor, though this specific substrate has not been explicitly reported. The use of bulky, electron-rich phosphine ligands in combination with a palladium source like Pd₂(dba)₃ is common for such transformations. mit.edu

Table 2: Typical Components for Palladium-Catalyzed N-Arylation

| Palladium Source | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DPEphos | NaOtBu | Toluene | mit.edu |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | researchgate.net |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. The application of microwave irradiation can lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. jchps.com

In the synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)-, microwave energy could be applied to several steps. For instance, the nucleophilic substitution of a haloacetamide with morpholine can be significantly expedited. Microwave-assisted synthesis of various acetamide derivatives has been reported to proceed efficiently, often in a matter of minutes. researchgate.netnih.gov The condensation of N-acylisatins with anilines to form 2-oxo-N-phenyl acetamide derivatives has been successfully achieved using microwave promotion. researchgate.net Similarly, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives demonstrated the superiority of microwave irradiation over traditional heating in terms of reaction time and yield. jchps.com

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource utilization. mit.edu While a specific one-pot synthesis for 4-Morpholineacetamide, N-(2-iodophenyl)- is not documented, the principles of one-pot synthesis can be applied.

A plausible one-pot sequence could involve the initial acylation of 2-iodoaniline with a haloacetyl halide, followed by the in-situ addition of morpholine to effect the nucleophilic substitution, all within a single reaction flask. Such a strategy would streamline the synthesis and reduce waste from purification steps. The "one-pot" synthesis of triarylamines from an aniline and two different aryl halides has been described, demonstrating the feasibility of sequential catalytic reactions in a single vessel. mit.edu

Stereochemical Control and Isomer Synthesis

The target compound, 4-Morpholineacetamide, N-(2-iodophenyl)-, does not possess a chiral center in its core structure. However, the principles of stereochemical control are crucial in the synthesis of substituted morpholine derivatives. acs.orgnih.gov Should the morpholine ring or the acetamide side chain be further functionalized with substituents that introduce chirality, stereoselective synthetic methods would become paramount.

For instance, the stereoselective synthesis of C-substituted morpholine derivatives can be achieved through methods like intramolecular reductive etherification. acs.org The stereochemical outcome in such reactions is often dependent on the conformational preferences of intermediates. Polymer-supported synthesis has also been employed for the stereoselective preparation of morpholine derivatives, allowing for the controlled formation of specific stereoisomers. nih.govacs.org While not directly applicable to the parent compound, these methodologies highlight the available tools for synthesizing chiral analogs of 4-Morpholineacetamide, N-(2-iodophenyl)-.

Diastereoselective and Enantioselective Synthesis Approaches

One such approach involves the enantioselective synthesis of β-amino acid derivatives. A copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds has been shown to produce enantioenriched β-amino acid derivatives. nih.gov This method utilizes a copper hydride (CuH) catalyst and an electrophilic aminating reagent, with the stereochemical outcome controlled by a chiral ligand. nih.gov Adapting this to the target molecule could involve the synthesis of a suitable α,β-unsaturated morpholine amide precursor.

Another promising avenue is the use of chiral auxiliaries. Morpholine amides themselves have been employed in highly enantio- and diastereoselective boron-mediated reductive aldol (B89426) reactions. researchgate.net These reactions can produce syn aldol adducts with exceptional levels of stereoselectivity. researchgate.net The resulting chiral morpholine amide could then be further elaborated to introduce the N-(2-iodophenyl) group.

Furthermore, advances in the enantioselective synthesis of α-halogenated α-aryl-β-amino acid derivatives using ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones present another potential strategy. nih.gov The use of spirocyclic binaphthyl-based ammonium (B1175870) salts as catalysts has been shown to yield high levels of enantioselectivity. nih.gov

For diastereoselective synthesis, the reaction of arynes with β-amino ketones has been demonstrated to produce N-aryl tetrahydroquinolines with excellent anti-selectivity. nih.gov While not directly applicable to the acyclic nature of the target compound, the principles of controlling diastereoselectivity in reactions involving N-aryl amides are pertinent.

A summary of potential enantioselective approaches is presented in the table below:

| Method | Catalyst/Reagent | Key Features | Potential Application |

| Enantioselective Hydroamination | Copper Hydride (CuH) with Chiral Ligand | Ligand-controlled regioselectivity. nih.gov | Synthesis of a chiral β-amino morpholine precursor. |

| Chiral Auxiliary-Mediated Aldol Reaction | Boron Triflate Etherate ((Ipc)2BOTf) | High diastereoselectivity and enantioselectivity. researchgate.net | Creation of a chiral morpholine amide intermediate. |

| Asymmetric α-Halogenation | Spirocyclic Binaphthyl-Based Ammonium Salts | High enantioselectivity in the formation of α-halo-α-aryl compounds. nih.gov | Introduction of a chiral center adjacent to the morpholine ring. |

| Umpolung Amide Synthesis | Brønsted Base | Epimerization-free synthesis of N-aryl amides. nih.govdocumentsdelivered.com | Direct formation of the chiral N-aryl amide bond without loss of stereochemical integrity. nih.govdocumentsdelivered.com |

Separation and Characterization of Stereoisomers

The separation and characterization of stereoisomers are critical steps in any stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for the analytical and preparative separation of enantiomers. yakhak.orgchiralpedia.com

For amide derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. yakhak.orgnih.gov The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. yakhak.org The mechanism of separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, with separation occurring based on the differing stabilities of these complexes. chiralpedia.com

In a study on the enantiomeric separation of amide derivatives of 2-arylpropionic acids, a tris(4-methylbenzoate)cellulose phase was successfully used. nih.gov Similarly, the separation of hydroxychloroquine (B89500) enantiomers was achieved using a Chiralpak AD-H column with systematic optimization of the chromatographic conditions. nih.gov Supercritical Fluid Chromatography (SFC) also presents a powerful alternative for the chiral separation of amide derivatives, with polysaccharide-based CSPs again showing broad applicability. capes.gov.br

Characterization of the separated stereoisomers would involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the chemical structure. The absolute configuration of the enantiomers would typically be determined by X-ray crystallography of a suitable crystalline derivative or by comparison to a stereochemically defined standard.

The following table summarizes key considerations for the separation and characterization of potential stereoisomers:

| Technique | Stationary Phase/Method | Key Considerations | Purpose |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) yakhak.orgnih.govnih.gov | Mobile phase composition, flow rate, temperature. yakhak.orgcapes.gov.br | Analytical and preparative separation of enantiomers. |

| Chiral SFC | Polysaccharide-based CSPs capes.gov.br | Organic modifiers, additives, temperature. capes.gov.br | High-throughput chiral separation. |

| NMR Spectroscopy | Standard 1H and 13C NMR | Confirmation of chemical structure and purity. | Structural elucidation. |

| Mass Spectrometry | ESI, HRMS | Determination of molecular weight and elemental composition. | Molecular formula confirmation. |

| X-ray Crystallography | Single crystal diffraction | Growth of suitable single crystals. | Determination of absolute configuration. |

Scale-Up Considerations for Laboratory Synthesis

The transition from a small-scale discovery synthesis to a larger laboratory-scale production of 4-Morpholineacetamide, N-(2-iodophenyl)- requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.netscribd.com Amide bond formation is one of the most common reactions in pharmaceutical synthesis, and its scale-up is well-studied. pharmtech.com

Key considerations include the choice of coupling reagents, solvents, and bases. While many effective coupling reagents exist, their cost, atom economy, safety, and the ease of removal of byproducts become critical on a larger scale. researchgate.netscribd.com For instance, the use of 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives has fallen out of favor for large-scale work due to potential explosion hazards. ucl.ac.uk Reagents like T3P (n-propanephosphonic acid cyclic anhydride) and CDI (carbonyldiimidazole) are often preferred for larger-scale reactions. ucl.ac.uk

The choice of solvent is also critical, with a move away from hazardous and environmentally unfriendly solvents like dichloromethane (DCM) and dimethylformamide (DMF) towards greener alternatives. researchgate.net Boric acid and its derivatives have emerged as efficient catalysts for amidation that are suitable for scale-up. ucl.ac.uk

The reaction of a carboxylic acid and an amine to form an amide is often a clean and high-yielding process, which is advantageous for scale-up as it simplifies purification. ucl.ac.uk The workup procedure must be designed to efficiently remove unreacted starting materials and coupling agent byproducts. This often involves aqueous washes to remove water-soluble impurities.

The table below outlines important factors for the laboratory scale-up of the synthesis of 4-Morpholineacetamide, N-(2-iodophenyl)-:

| Factor | Considerations | Examples of Preferred Reagents/Conditions |

| Coupling Reagent | Cost, safety, atom economy, byproduct removal. researchgate.netscribd.com | T3P, CDI, Boric acid catalysts. ucl.ac.uk |

| Solvent | Safety, environmental impact, ease of removal. researchgate.net | Greener solvents, avoidance of halogenated and reprotoxic solvents. researchgate.net |

| Base | Strength, cost, solubility. scribd.com | Inorganic bases like carbonates or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). scribd.com |

| Workup and Purification | Efficiency, scalability, product purity. | Aqueous extractions, crystallization. |

| Safety | Exothermicity of the reaction, handling of reagents. scribd.com | Temperature control, appropriate personal protective equipment. |

Chemical Reactivity and Transformation Studies

Reactivity of the Iodophenyl Moiety

The carbon-iodine bond in the 2-iodophenyl group is the most reactive site for many chemical transformations. Its relatively low bond strength and the high polarizability of iodine make it a versatile handle for synthetic modifications.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aromatic rings. masterorganicchemistry.comwikipedia.org In a typical SNAr reaction, a nucleophile displaces a leaving group on an aromatic ring through an addition-elimination mechanism, which involves the formation of a negatively charged Meisenheimer complex. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the anionic intermediate. masterorganicchemistry.comwikipedia.org

For aryl halides, the typical reactivity order for the leaving group (the "element effect") is F > Cl ≈ Br > I. nih.govrsc.org This order suggests that the iodine in 4-Morpholineacetamide, N-(2-iodophenyl)- is a comparatively poor leaving group for SNAr reactions where the initial nucleophilic attack is the rate-determining step. nih.gov The amide group in the ortho position may provide some electronic influence, but it is not a classical, strongly deactivating group required to significantly promote SNAr. Therefore, forcing conditions or activation via a metal catalyst would likely be necessary to achieve substitution at the C-I bond via this pathway.

Organometallic Reactions (e.g., Lithium-Halogen Exchange)

One of the most powerful transformations for aryl iodides is the lithium-halogen exchange. wikipedia.org This reaction converts the relatively unreactive aryl iodide into a highly reactive organolithium species. ias.ac.in The exchange is typically very fast, often proceeding rapidly at low temperatures, and can be faster than competing reactions like nucleophilic addition or proton transfer. wikipedia.orgharvard.edu

When 4-Morpholineacetamide, N-(2-iodophenyl)- is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), the iodine atom is exchanged for a lithium atom. wikipedia.orgharvard.edu The reaction is kinetically controlled, and the equilibrium favors the formation of the more stable organolithium reagent. harvard.eduprinceton.edu

The resulting 2-lithio-N-(morpholineacetyl)aniline intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles to introduce new functional groups. This two-step sequence is a cornerstone of organometallic chemistry for forming new carbon-carbon or carbon-heteroatom bonds. ias.ac.in

| Reaction | Reagent | Intermediate | Potential Products |

| Lithium-Halogen Exchange | n-Butyllithium | 2-Lithio-N-(morpholineacetyl)aniline | Reaction with electrophiles (e.g., aldehydes, ketones, CO2) |

Halogen-Metal Exchange Reactions

Beyond lithium, other metals can participate in halogen-metal exchange reactions, providing alternative or complementary reactivity. wikipedia.org This reaction is a fundamental method for preparing organometallic compounds from organic halides. wikipedia.orgias.ac.in

Magnesium-Halogen Exchange : Aryl iodides can be converted to Grignard reagents. This can be achieved either by direct reaction with magnesium metal or, more commonly, through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). wikipedia.org This exchange often tolerates a wider range of functional groups than lithium-halogen exchange. A combination of i-PrMgCl and n-BuLi can also be used to perform selective bromine-metal exchanges under non-cryogenic conditions, a strategy potentially adaptable to iodides. nih.gov

Copper-Catalyzed Reactions : Copper catalysts are widely used in cross-coupling reactions involving aryl halides, such as the Ullmann and Goldberg reactions. nih.gov Copper-catalyzed halogen exchange (an aromatic Finkelstein reaction) can convert aryl bromides to aryl iodides using a copper(I) iodide catalyst. researchgate.netfrontiersin.org While the starting material is already an iodide, related copper-catalyzed cross-coupling reactions, such as N-arylation of amides, proceed via a Cu(I)-mediated mechanism. nih.gov

Zinc-Halogen Exchange : Aryl iodides can undergo exchange with organozinc reagents to form functionalized arylzinc species, which are useful in subsequent cross-coupling reactions. uni-muenchen.de

| Exchange Type | Typical Reagent(s) | Resulting Species |

| Magnesium-Halogen | i-PrMgCl | Arylmagnesium halide (Grignard reagent) |

| Copper-Catalyzed Cross-Coupling | CuI / Ligand | Aryl-Nucleophile Bond Formation |

| Zinc-Halogen | Organozinc Reagents | Arylzinc species |

Reactivity of the Morpholineacetamido Scaffold

The morpholineacetamido portion of the molecule is dominated by the chemistry of the amide bond.

Amide Bond Stability and Controlled Hydrolysis

Amide bonds are exceptionally stable functional groups, a characteristic attributed to resonance delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This resonance imparts a significant double-bond character to the C-N bond, making amides planar and far less reactive than other carboxylic acid derivatives. nih.govpressbooks.pub Consequently, the amide bond in 4-Morpholineacetamide, N-(2-iodophenyl)- is robust under many reaction conditions. nih.govresearchgate.net

Hydrolysis of this amide bond to yield 2-iodoaniline (B362364) and morpholineacetic acid requires forcing conditions. pressbooks.pub The reaction can be achieved by heating the amide in the presence of a strong acid or a strong base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. pressbooks.pubmasterorganicchemistry.com Subsequent proton transfer and elimination of 2-iodoaniline (which is protonated to the 2-iodoanilinium ion under the acidic conditions) yields morpholineacetic acid. pressbooks.publibretexts.org

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the amide carbonyl. pressbooks.pub This is generally more difficult than acid-catalyzed hydrolysis because the resulting amide anion (from the 2-iodoaniline moiety) is a poor leaving group. pressbooks.pub The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid. pressbooks.publibretexts.org

While traditionally harsh, newer methods for amide bond cleavage are being developed, such as electrocatalytic hydrolysis, which can proceed under milder conditions. rsc.org

| Hydrolysis Condition | Reagents | Products |

| Acidic | Dilute HCl or H2SO4, Heat | 2-Iodoanilinium chloride, Morpholineacetic acid |

| Basic | NaOH or KOH, Heat | 2-Iodoaniline, Sodium morpholineacetate |

Morpholine (B109124) Ring Opening and Rearrangement Reactions

The morpholine ring, while generally stable, can undergo specific ring-opening reactions, particularly under oxidative conditions. For N-aryl morpholines, photocatalytic methods have been developed that achieve oxidative cleavage of the C(sp³)–C(sp³) bond within the morpholine ring. This type of transformation, when applied to a substrate like N-(2-iodophenyl)-4-morpholineacetamide, would be expected to yield a formamide (B127407) derivative. For instance, the photocatalytic oxidation of N-aryl morpholines in the presence of a photocatalyst like 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) under an oxygen atmosphere has been shown to cleave the ring, producing N-arylformamidoethyl formates. While not specifically documented for N-(2-iodophenyl)-4-morpholineacetamide, this methodology suggests a viable pathway for its structural transformation.

Rearrangement reactions involving the morpholine moiety are less common but can be envisioned. Acid-catalyzed rearrangements, a known reaction class for certain morphinan (B1239233) alkaloids which share some structural elements, could potentially be induced, although this remains a topic for exploratory research. nih.gov Such rearrangements often require specific structural features and catalysts to proceed efficiently. thermofisher.com

Functional Group Interconversions on the Acetamide (B32628) Linker

The acetamide linker is another key site for chemical modification, primarily through hydrolysis or reduction.

Hydrolysis: The amide bond is susceptible to cleavage under both acidic and alkaline conditions upon heating.

Acidic Hydrolysis: Heating N-(2-iodophenyl)-4-morpholineacetamide with a dilute mineral acid, such as hydrochloric acid, is expected to yield 2-iodoaniline and 4-morpholineacetic acid. acs.orgresearchgate.net

Alkaline Hydrolysis: Conversely, treatment with a hot aqueous base like sodium hydroxide would produce 2-iodoaniline and the corresponding salt of 4-morpholineacetic acid (e.g., sodium 4-morpholineacetate). acs.orgresearchgate.net

Reduction: The amide carbonyl can be completely reduced to a methylene (B1212753) group using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com The reaction of N-(2-iodophenyl)-4-morpholineacetamide with LiAlH₄ in an appropriate solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup, would convert the acetamide into an ethylamine, yielding the corresponding N-(2-iodophenyl)-N'-(2-morpholinoethyl)amine. This transformation provides a direct route to lengthen the linker and alter its electronic properties.

Derivatization and Analog Generation from N-(2-iodophenyl)-4-Morpholineacetamide

The structure of N-(2-iodophenyl)-4-morpholineacetamide is an excellent starting point for the synthesis of a wide array of chemical analogs. The three primary domains of the molecule—the 2-iodophenyl substituent, the morpholine ring, and the acetamide linker—can each be modified to generate novel derivatives.

Modifications to the 2-Iodophenyl Substituent

The aryl iodide functionality is a highly versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This allows for extensive diversification of the phenyl ring.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Product Type | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Biaryl or heteroaryl-aryl derivatives | Pd(PPh₃)₄, Na₂CO₃ |

| Sonogashira Coupling | Terminal alkynes | Arylalkyne derivatives | PdCl₂(PPh₃)₂, CuI, Et₃N |

| Buchwald-Hartwig Amination | Primary/secondary amines, amides, carbamates | N-Aryl amine or amide derivatives | Pd₂(dba)₃, Xantphos, Cs₂CO₃ |

Suzuki-Miyaura Coupling: This reaction enables the formation of a new C-C bond by coupling the aryl iodide with various organoboron compounds. nih.govgoogle.com Reacting N-(2-iodophenyl)-4-morpholineacetamide with an arylboronic acid (e.g., phenylboronic acid) in the presence of a palladium catalyst and a base would yield its 2-biphenyl analog. This method is compatible with a wide range of functional groups, allowing for the introduction of diverse aromatic and heteroaromatic substituents. nih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. libretexts.orgacs.org This reaction couples the aryl iodide with a terminal alkyne, such as phenylacetylene, using a palladium-copper co-catalyst system. libretexts.orgmdpi.com This would produce an N-(2-(phenylethynyl)phenyl)-4-morpholineacetamide analog, a valuable intermediate for further transformations.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. youtube.com This reaction allows for the coupling of the aryl iodide with a wide variety of nitrogen nucleophiles, including primary and secondary amines, amides, and carbamates, to generate more complex aniline (B41778) derivatives. acs.org

Structural Variations of the Morpholine Ring System

Analogs can be synthesized by utilizing substituted morpholines in the initial synthetic steps. The standard synthesis of N-(2-iodophenyl)-4-morpholineacetamide involves the N-alkylation of morpholine with 2-chloro-N-(2-iodophenyl)acetamide. By replacing morpholine with a substituted variant, a diverse library of analogs can be created.

Methods for preparing substituted morpholines are well-established and include:

Palladium-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives. nih.gov

Cyclization of bis(2-hydroxyethyl)amines.

Reduction of morpholin-3-ones. libretexts.org

Annulation reactions using vinyl sulfonium (B1226848) salts and β-heteroatom amino compounds.

For example, using a C-substituted morpholine, such as 2-methylmorpholine, in the initial alkylation step would lead to the corresponding analog with a methyl group on the morpholine ring, introducing a chiral center.

Diversification at the Amide Linkage and Acetamide Side Chain

The acetamide portion of the molecule offers further opportunities for diversification.

Chain Homologation: The length of the linker can be extended. For example, using a three-carbon electrophile like 3-chloropropionyl chloride to acylate 2-iodoaniline, followed by reaction with morpholine, would produce the corresponding N-(2-iodophenyl)-4-morpholinepropanamide analog.

α-Alkylation: The methylene group (α-carbon) of the acetamide is activated by the adjacent carbonyl and can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. libretexts.org This enolate can then be reacted with various electrophiles, such as alkyl halides (e.g., iodomethane), in an SN2 reaction to introduce substituents at the α-position. This would generate α-substituted analogs, for instance, N-(2-iodophenyl)-2-(4-morpholinyl)propanamide.

Amide Bond Replacement: While more synthetically challenging, the amide bond itself could be replaced with other linking functionalities. For example, synthesis could be directed towards creating a sulfonamide analog. Furthermore, rearrangement reactions, such as the aza-Hofmann-type rearrangement of amidines derived from nitriles, present an alternative route to N-arylamides, offering different synthetic strategies for diversification.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy of 4-Morpholineacetamide, N-(2-iodophenyl)- would be expected to reveal a series of signals corresponding to the distinct proton environments in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around each proton.

A hypothetical ¹H NMR spectrum would likely exhibit the following features:

Aromatic Protons: The four protons on the 2-iodophenyl ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. Due to the substitution pattern, these protons would likely display complex splitting patterns (doublets, triplets, or doublet of doublets) arising from spin-spin coupling with neighboring protons.

Amide Proton: The N-H proton of the acetamide (B32628) linkage would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically in the range of 8.0-9.5 ppm.

Morpholine (B109124) Protons: The eight protons of the morpholine ring would be observed as two distinct multiplets or triplets in the aliphatic region. The four protons adjacent to the oxygen atom would be deshielded and appear at a higher chemical shift (around 3.7 ppm) compared to the four protons adjacent to the nitrogen atom (around 2.5 ppm).

Methylene (B1212753) Protons: The two protons of the methylene group (CH₂) connecting the morpholine ring to the acetamide carbonyl group would likely appear as a singlet, typically in the range of 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Morpholineacetamide, N-(2-iodophenyl)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m |

| Amide-H | 8.0 - 9.5 | br s |

| Morpholine-H (O-CH₂) | ~3.7 | m |

| Morpholine-H (N-CH₂) | ~2.5 | m |

| Methylene-H | 3.0 - 3.5 | s |

Note: These are predicted values and actual experimental data may vary.

¹³C NMR Spectroscopic Analysis for Carbon Backbone Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in 4-Morpholineacetamide, N-(2-iodophenyl)- would give rise to a distinct signal in the ¹³C NMR spectrum.

The expected ¹³C NMR spectrum would feature:

Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) would be significantly deshielded, appearing at a downfield chemical shift, typically in the range of 165-175 ppm.

Aromatic Carbons: The six carbons of the 2-iodophenyl ring would produce signals in the aromatic region (110-140 ppm). The carbon atom bearing the iodine substituent would have a characteristic chemical shift.

Morpholine Carbons: The four carbon atoms of the morpholine ring would show two distinct signals in the aliphatic region. The two carbons bonded to the oxygen atom would appear at a higher chemical shift (around 67 ppm) compared to the two carbons bonded to the nitrogen atom (around 53 ppm).

Methylene Carbon: The carbon of the methylene bridge would be observed in the aliphatic region, typically around 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Morpholineacetamide, N-(2-iodophenyl)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Aromatic-C | 110 - 140 |

| Morpholine-C (O-CH₂) | ~67 |

| Morpholine-C (N-CH₂) | ~53 |

| Methylene-C | 60 - 65 |

Note: These are predicted values and actual experimental data may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be instrumental in assigning the protons within the 2-iodophenyl ring and the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing the connectivity between the different structural units of the molecule, for instance, showing a correlation between the methylene protons and the carbonyl carbon, and between the amide proton and the carbons of the 2-iodophenyl ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

An IR spectrum of 4-Morpholineacetamide, N-(2-iodophenyl)- would be expected to show characteristic absorption bands:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the morpholine and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band, characteristic of the amide I band, would be present in the region of 1630-1680 cm⁻¹ due to the carbonyl group stretching.

N-H Bending: The amide II band, arising from N-H bending and C-N stretching, would be expected around 1510-1570 cm⁻¹.

C-O-C Stretching: A strong band corresponding to the ether linkage in the morpholine ring would be observed in the fingerprint region, typically around 1115 cm⁻¹.

C-I Stretching: The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Table 3: Predicted IR Absorption Bands for 4-Morpholineacetamide, N-(2-iodophenyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C-O-C Stretch | ~1115 |

Note: These are predicted values and actual experimental data may vary.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For 4-Morpholineacetamide, N-(2-iodophenyl)-, a high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the confirmation of its elemental composition. The nominal molecular weight of the compound is approximately 346.18 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) would likely be used to generate ions. The resulting mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺). In addition to the molecular ion, a characteristic fragmentation pattern would be observed, providing further structural confirmation. Expected fragmentation pathways could include:

Loss of the iodine atom.

Cleavage of the amide bond.

Fragmentation of the morpholine ring.

Loss of the morpholinoacetyl group.

Analysis of these fragment ions would help to piece together the structure of the parent molecule, corroborating the data obtained from NMR and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. For 4-Morpholineacetamide, N-(2-iodophenyl)-, with a chemical formula of C₁₂H₁₅IN₂O₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to measure this mass with a high degree of accuracy (typically within a few parts per million), thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for 4-Morpholineacetamide, N-(2-iodophenyl)-

| Parameter | Value |

| Molecular Formula | C₁₂H₁₅IN₂O₂ |

| Theoretical Monoisotopic Mass | 346.0233 u |

| Theoretical [M+H]⁺ Ion | 347.0305 u |

| Theoretical [M+Na]⁺ Ion | 369.0125 u |

| Theoretical [M+K]⁺ Ion | 384.9864 u |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) would be employed to gain insight into the structural connectivity of 4-Morpholineacetamide, N-(2-iodophenyl)-. This technique involves the isolation and fragmentation of a precursor ion (such as the [M+H]⁺ ion). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. Key bond cleavages, such as the amide bond, the morpholine ring, and the bond to the iodophenyl group, would be expected to yield specific fragment ions, allowing for the confirmation of the proposed structure. Without experimental data, a predictive fragmentation pattern can only be hypothesized.

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. This classical analytical technique is used to verify the empirical and molecular formula of a synthesized compound. The theoretical elemental composition of 4-Morpholineacetamide, N-(2-iodophenyl)-, can be calculated based on its molecular formula.

Table 2: Theoretical Elemental Composition of 4-Morpholineacetamide, N-(2-iodophenyl)-

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 41.63 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 4.37 |

| Iodine | I | 126.904 | 1 | 126.904 | 36.66 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 8.09 |

| Oxygen | O | 15.999 | 2 | 31.998 | 9.24 |

| Total | 346.168 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

Should 4-Morpholineacetamide, N-(2-iodophenyl)- be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This powerful technique would determine the precise spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state. To date, no crystallographic data for this compound has been deposited in public databases.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for verifying the purity of a compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary method for assessing the purity of non-volatile organic compounds. A typical HPLC method for a compound like 4-Morpholineacetamide, N-(2-iodophenyl)- would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape. The retention time of the compound would be a key identifier under specific chromatographic conditions. However, no established HPLC methods specifically for 4-Morpholineacetamide, N-(2-iodophenyl)- have been published.

Gas Chromatography (GC)

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. The applicability of GC for 4-Morpholineacetamide, N-(2-iodophenyl)- would depend on its volatility and thermal stability. If amenable to GC analysis, a method would specify the type of capillary column (e.g., a non-polar or mid-polar phase), the temperature program for the oven, and the detector used (e.g., Flame Ionization Detector or Mass Spectrometry). There is currently no information available on the successful analysis of this compound by GC.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Following an extensive search of scientific literature and chemical databases, no specific studies detailing the quantum chemical calculations for 4-Morpholineacetamide, N-(2-iodophenyl)- were found. The following sections describe the theoretical methodologies that would be applied to investigate this compound, should such research be undertaken.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For a molecule like 4-Morpholineacetamide, N-(2-iodophenyl)-, DFT calculations would typically be employed to determine its most stable three-dimensional conformation. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

A common approach would involve using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set, for instance, 6-311++G(d,p), to provide a detailed description of the electronic orbitals. The output of such a calculation would provide key geometric parameters, including bond lengths, bond angles, and dihedral angles, offering a precise model of the molecule's structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For 4-Morpholineacetamide, N-(2-iodophenyl)-, FMO analysis would involve calculating the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would also be visualized. The HOMO region indicates the area most likely to donate electrons in a reaction, while the LUMO region indicates the area most susceptible to accepting electrons. This analysis provides insights into the molecule's potential reaction mechanisms and electronic properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For 4-Morpholineacetamide, N-(2-iodophenyl)-, an MEP map would highlight the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction and any electropositive regions as sites for nucleophilic interaction.

Molecular Docking Studies for Predicted Interaction with Biological Macromolecules (In Vitro Models)

No specific molecular docking studies for 4-Morpholineacetamide, N-(2-iodophenyl)- have been published. The following outlines the standard procedures for such an investigation.

Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and design for understanding potential biological activity. In a hypothetical study of 4-Morpholineacetamide, N-(2-iodophenyl)-, researchers would first select a relevant protein target. The three-dimensional structure of this protein would be obtained from a repository like the Protein Data Bank.

The docking process would then place the ligand into the protein's binding site in various conformations and orientations. The resulting poses would be scored based on how well they fit and interact with the protein. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Binding Energy Calculations and Posing Analysis

Following the initial docking, the most promising poses would be subjected to further analysis to estimate the binding affinity. Binding energy calculations provide a quantitative measure of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

The analysis of the best-ranked poses would involve a detailed examination of the specific interactions contributing to the binding affinity. For example, the morpholine (B109124) group might form hydrogen bonds with polar residues, while the iodophenyl group could engage in hydrophobic or halogen bonding interactions within the binding pocket. This detailed posing analysis is crucial for understanding the structural basis of the ligand's potential biological activity and for guiding further optimization of its structure.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties. While specific MD simulation studies on 4-Morpholineacetamide, N-(2-iodophenyl)- are not extensively documented in publicly available literature, the behavior of its constituent moieties—the morpholine-acetamide and the iodophenyl groups—has been explored in various contexts.

Ligand-Target System Dynamics

In the context of drug design, MD simulations are crucial for understanding how a ligand like 4-Morpholineacetamide, N-(2-iodophenyl)- might interact with a biological target. For instance, studies on other morpholine-acetamide derivatives have utilized molecular docking and MD simulations to explore their binding modes within the active sites of enzymes like carbonic anhydrase. nih.gov These simulations reveal that the morpholine ring and acetamide (B32628) linker can adopt specific conformations to fit within binding pockets, forming key hydrogen bonds and hydrophobic interactions. It is plausible that the N-(2-iodophenyl) substituent of the target compound would further influence these dynamics, potentially orienting the molecule to optimize interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for In Vitro Activity

While a specific QSAR model for 4-Morpholineacetamide, N-(2-iodophenyl)- has not been detailed, the methodology has been applied to structurally related compounds. For example, QSAR studies on N-phenylacetamide derivatives have been conducted to develop predictive models for their antiproliferative activity. nih.gov These models typically use a set of calculated molecular descriptors to predict the in vitro activity, such as the half-maximal inhibitory concentration (IC50), against various cancer cell lines. The development of a robust QSAR model for a series of N-(iodophenyl)-morpholineacetamide analogs would involve synthesizing a library of related compounds, evaluating their biological activity, and then using statistical methods to correlate this activity with their structural features.

Identification of Key Molecular Descriptors Influencing Activity

The success of a QSAR model hinges on the identification of key molecular descriptors that govern the biological activity. For compounds similar to 4-Morpholineacetamide, N-(2-iodophenyl)-, these descriptors would likely fall into several categories:

Electronic Descriptors: The electronic properties of the iodophenyl ring, such as the partial atomic charges and the dipole moment, would be significant. The electron-withdrawing nature of the iodine atom can influence the reactivity and interaction potential of the entire molecule.

Steric Descriptors: The size and shape of the molecule, including the volume and surface area of the morpholine and iodophenyl groups, would play a role in how well the molecule fits into a biological target.

A QSAR study on related morpholine-clubbed coumarinyl acetamide and cinnamide derivatives highlighted the importance of lipophilicity (Log P) in their antimicrobial activity. researchgate.net

Theoretical Analysis of Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The iodine atom in 4-Morpholineacetamide, N-(2-iodophenyl)- makes it a prime candidate for participating in halogen bonds.

Theoretical studies on other iodinated organic molecules have demonstrated the significance of this interaction. The iodine atom can form a "sigma-hole," a region of positive electrostatic potential on the outer side of the halogen along the extension of the covalent bond, which can interact favorably with electron-rich atoms like oxygen or nitrogen. In the context of a biological system, the iodine of 4-Morpholineacetamide, N-(2-iodophenyl)- could form a halogen bond with a carbonyl oxygen or a nitrogen atom in the backbone or side chain of a protein or a nucleic acid base.

Computational quantum chemical studies on related acetamide structures have been used to analyze the electronic and structural behavior, which can be extended to understand the potential for halogen bonding. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the geometry and energetics of these interactions. For instance, a DFT study on (Z)-2-iodocinnamaldehyde revealed details about the intramolecular and intermolecular interactions involving the iodine atom. researchgate.net Similar theoretical analyses would be invaluable in predicting the role of halogen bonding in the molecular recognition processes involving 4-Morpholineacetamide, N-(2-iodophenyl)-.

Mechanistic Biological Activity Studies in Vitro and Preclinical Research Models

Investigation of Enzyme Inhibition Mechanisms

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The structural motifs within 4-Morpholineacetamide, N-(2-iodophenyl)-, such as the morpholine (B109124) and acetamide (B32628) groups, are found in various enzyme inhibitors. consensus.appresearchgate.net For instance, certain morpholine-acetamide derivatives are being explored as potential inhibitors of carbonic anhydrase. consensus.app

To determine if 4-Morpholineacetamide, N-(2-iodophenyl)- acts as an enzyme inhibitor, kinetic studies are essential. These studies measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the compound. Key parameters derived from these assays include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the inhibitor's potency.

For an enzyme like Carbonic Anhydrase II (CA II) , a zinc metalloenzyme, inhibition assays would typically monitor the hydration of carbon dioxide. nih.gov Should 4-Morpholineacetamide, N-(2-iodophenyl)- show inhibitory activity, its Kᵢ value would be determined to gauge its potency relative to known CA II inhibitors.

Another potential target is Inosine (B1671953) 5′-Monophosphate Dehydrogenase (IMPDH) , a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. A structurally related compound, N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4-morpholineacetamide, has been identified as a potent IMPDH inhibitor. researchgate.net This suggests that 4-Morpholineacetamide, N-(2-iodophenyl)- could potentially exhibit similar activity. An IMPDH inhibition assay would measure the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).

A hypothetical data table for such an investigation is presented below.

| Enzyme Target | Assay Principle | Key Parameter | Hypothetical Value for 4-Morpholineacetamide, N-(2-iodophenyl)- |

| Carbonic Anhydrase II | CO₂ Hydration Assay | Kᵢ (nM) | Data not available |

| Inosine 5′-Monophosphate Dehydrogenase | IMP to XMP Conversion Assay | IC₅₀ (µM) | Data not available |

Understanding whether an inhibitor binds reversibly or irreversibly to its target enzyme is critical. Reversible inhibitors typically bind through non-covalent interactions and can dissociate from the enzyme, whereas irreversible inhibitors often form covalent bonds. Dialysis or rapid dilution experiments are common methods to assess reversibility. In these experiments, an enzyme-inhibitor complex is subjected to conditions that would favor the dissociation of a reversible inhibitor. The recovery of enzyme activity would indicate reversible inhibition. Given the presence of an iodophenyl group, the potential for covalent modification, while not typical for this functional group in this context, would be an important aspect to investigate.

Further kinetic studies are performed to elucidate the binding mode of the inhibitor. By measuring reaction rates at different substrate and inhibitor concentrations, one can determine if the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), uncompetitive (inhibitor binds to the enzyme-substrate complex), or mixed. This is typically visualized using a Lineweaver-Burk or Dixon plot. For example, a competitive inhibitor would increase the apparent Michaelis constant (Kₘ) of the substrate without affecting the maximum reaction velocity (Vₘₐₓ). The specificity of the inhibitor would be assessed by testing it against a panel of related enzymes.

Receptor Binding Profiling and Ligand-Target Interaction Studies (In Vitro)

Beyond enzymes, the compound could potentially interact with various cell surface or intracellular receptors. The iodophenyl moiety, in particular, is present in ligands known to bind to specific receptors, such as sigma receptors. nih.gov

Radioligand binding assays are a powerful tool to study the interaction of a compound with a receptor. These assays use a radiolabeled ligand (a molecule known to bind to the receptor of interest) and measure the ability of the test compound to displace it. If 4-Morpholineacetamide, N-(2-iodophenyl)- were to be tested, it would be incubated with a preparation of cells or membranes expressing the target receptor and a specific radioligand. The concentration of the test compound required to displace 50% of the radioligand (IC₅₀) would be determined, from which its binding affinity (Kᵢ) for the receptor can be calculated. A panel of receptor binding assays would reveal the compound's selectivity profile.

A hypothetical data table for a receptor binding screen is shown below.

| Receptor Target | Radioligand | Kᵢ (nM) for 4-Morpholineacetamide, N-(2-iodophenyl)- |

| Sigma-1 Receptor | ³H-Pentazocine | Data not available |

| Sigma-2 Receptor | [³H]DTG | Data not available |

| Dopamine D₂ Receptor | [³H]Spiperone | Data not available |

| Serotonin 5-HT₂ₐ Receptor | [³H]Ketanserin | Data not available |

Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the kinetics of molecular interactions. In an SPR experiment, a purified target protein (enzyme or receptor) is immobilized on a sensor chip. A solution containing 4-Morpholineacetamide, N-(2-iodophenyl)- is then flowed over the chip. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram. This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The equilibrium dissociation constant (Kₔ), a measure of binding affinity, can then be calculated as the ratio of kₔ to kₐ. This technique provides a more detailed understanding of the binding event than endpoint assays like radioligand binding.

Cell-Based Biological Pathway Modulation Investigations (Non-Human or Reporter Cell Lines)

There is no available scientific literature detailing the effects of 4-Morpholineacetamide, N-(2-iodophenyl)- on cellular pathways in non-human or reporter cell lines.

No studies were identified that investigated the modulatory effects of 4-Morpholineacetamide, N-(2-iodophenyl)- on any specific signal transduction cascades.

Information regarding the impact of 4-Morpholineacetamide, N-(2-iodophenyl)- on gene expression or protein levels is not available in published research.

There are no published reports on the effects of 4-Morpholineacetamide, N-(2-iodophenyl)- in cell phenotypic assays, such as those measuring cell proliferation, in established research models. While studies on other N-(substituted phenyl)acetamide derivatives have shown antiproliferative activities in cancer cell lines, this specific data for the N-(2-iodophenyl) analog is absent. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biological Activity

A comprehensive structure-activity relationship (SAR) analysis for 4-Morpholineacetamide, N-(2-iodophenyl)- has not been established in the scientific literature. SAR studies require the synthesis and biological evaluation of a series of related analogs to determine the effect of chemical modifications on biological activity.

There are no available studies that systematically vary the substituents on the 4-Morpholineacetamide, N-(2-iodophenyl)- scaffold to determine the impact on biological potency and selectivity. For other classes of compounds, such as aminoquinolines, the nature of the halogen substituent at a given position (e.g., iodo vs. chloro) has been shown to influence activity. nih.gov However, this general principle cannot be directly applied to the target compound without specific experimental data. Similarly, research on other acetamide derivatives has explored the effects of different substitutions, but not in a context that allows for an SAR elucidation of 4-Morpholineacetamide, N-(2-iodophenyl)-. nih.gov

The specific conformational requirements for the biological activity of 4-Morpholineacetamide, N-(2-iodophenyl)- are unknown. Determining these requirements would necessitate computational modeling and experimental structural biology studies, which have not been reported for this compound.

Applications in Chemical Biology and Research Tool Development

Development as a Chemical Probe for Biological Target Identification and Validation

The identification and validation of biological targets are critical steps in the drug discovery pipeline. Chemical probes, small molecules designed to interact with specific proteins or other biomolecules, are invaluable tools in this process. The structure of 4-Morpholineacetamide, N-(2-iodophenyl)- incorporates several features that make it an attractive candidate for development as a chemical probe. The presence of an iodophenyl group allows for the introduction of a radiolabel or a photoaffinity label, which can be used to track the molecule's interactions within a cellular context and to covalently link it to its biological target.

While direct studies on 4-Morpholineacetamide, N-(2-iodophenyl)- as a chemical probe are not extensively documented, the principles of probe development can be applied to its structure. For instance, the morpholineacetamide moiety can be systematically modified to optimize binding affinity and selectivity for a target of interest. The development of such probes would enable researchers to investigate the function of specific proteins in their native environment, providing insights into their roles in health and disease.

Utilization as a Scaffold for Novel Molecular Design and Library Synthesis

In the quest for new therapeutic agents, the synthesis of compound libraries based on a common molecular scaffold is a widely employed strategy. The core structure of 4-Morpholineacetamide, N-(2-iodophenyl)- presents a versatile scaffold for the generation of diverse chemical libraries. researchgate.net The morpholine (B109124) ring, a privileged structure in medicinal chemistry, can be readily functionalized at the nitrogen atom, while the N-(2-iodophenyl)acetamide portion offers multiple points for chemical modification. researchgate.net

The utility of this scaffold is exemplified by the synthesis of related acetamide (B32628) derivatives. For instance, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated the potential of this class of compounds as anticancer agents. nih.govnih.gov By analogy, a library of compounds based on the 4-Morpholineacetamide, N-(2-iodophenyl)- scaffold could be synthesized by varying the substituents on the phenyl ring or by replacing the morpholine with other heterocyclic systems. The resulting library could then be screened against a panel of biological targets to identify novel hit compounds.

Table 1: Potential Modifications of the 4-Morpholineacetamide, N-(2-iodophenyl)- Scaffold for Library Synthesis

| Modification Site | Potential Functional Groups | Rationale |

| Phenyl Ring | Alkyl, Alkoxy, Halogen, Nitro | Modulate electronic properties and steric interactions |

| Morpholine Nitrogen | Alkyl, Acyl, Sulfonyl | Explore structure-activity relationships |

| Acetamide Linker | Alkyl chains of varying lengths | Optimize binding affinity and pharmacokinetic properties |

This table presents hypothetical modifications based on common practices in medicinal chemistry for scaffold diversification.

Contribution to Understanding Fundamental Molecular Recognition Processes

Molecular recognition, the specific interaction between two or more molecules, is a fundamental process in biology. The study of how small molecules like 4-Morpholineacetamide, N-(2-iodophenyl)- interact with their biological targets can provide valuable insights into the principles of molecular recognition. The defined stereochemistry and conformational flexibility of the morpholine ring, combined with the potential for hydrogen bonding and hydrophobic interactions from the acetamide and iodophenyl groups, make this compound an interesting subject for such studies.

While specific molecular recognition studies involving 4-Morpholineacetamide, N-(2-iodophenyl)- are not yet prevalent in the literature, research on similar systems has shed light on these processes. For example, the study of iodo-quinoline derivatives has provided insights into the role of halogen bonding in ligand-protein interactions. semanticscholar.org It is plausible that the iodine atom in 4-Morpholineacetamide, N-(2-iodophenyl)- could participate in similar interactions, contributing to its binding affinity and selectivity for a particular target.

Employment in Biosynthetic Pathway Elucidation Studies

The elucidation of biosynthetic pathways, the series of enzymatic reactions that produce natural products, is a complex endeavor that often relies on the use of labeled precursors or inhibitors. nih.gov While there is no direct evidence of 4-Morpholineacetamide, N-(2-iodophenyl)- being used in such studies, its structure suggests potential applications. For instance, if a natural product is hypothesized to be derived from a precursor containing a morpholine or a 2-iodoaniline (B362364) moiety, a radiolabeled version of 4-Morpholineacetamide, N-(2-iodophenyl)- could be synthesized and fed to the producing organism. The incorporation of the radiolabel into the final product would provide strong evidence for the proposed biosynthetic pathway.

Application in Organic Synthesis as a Versatile Intermediate

Beyond its potential biological applications, 4-Morpholineacetamide, N-(2-iodophenyl)- is a valuable intermediate in organic synthesis. The presence of the iodine atom on the phenyl ring makes it an ideal substrate for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of a wide range of substituents at the 2-position of the phenyl ring, providing access to a diverse array of complex molecules.